Methyl 2-[2-[(3-ethylsulfanylbenzoyl)amino]phenyl]acetate
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Overview
Description
Methyl 2-[2-[(3-ethylsulfanylbenzoyl)amino]phenyl]acetate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-[(3-ethylsulfanylbenzoyl)amino]phenyl]acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
R-COOH+CH3OH→R-COOCH3+H2O
In this case, the carboxylic acid is 2-[2-[(3-ethylsulfanylbenzoyl)amino]phenyl]acetic acid. The reaction is usually carried out under reflux conditions with a strong acid catalyst such as sulfuric acid or hydrochloric acid to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-[(3-ethylsulfanylbenzoyl)amino]phenyl]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2-[2-[(3-ethylsulfanylbenzoyl)amino]phenyl]acetic acid and methanol.
Reduction: 2-[2-[(3-ethylsulfanylbenzoyl)amino]phenyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[2-[(3-ethylsulfanylbenzoyl)amino]phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its ester and amino functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[2-[(3-ethylsulfanylbenzoyl)amino]phenyl]acetate depends on its specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the active carboxylic acid, which can then interact with various molecular targets. The amino group may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[2-[(3-methylsulfanylbenzoyl)amino]phenyl]acetate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Ethyl 2-[2-[(3-ethylsulfanylbenzoyl)amino]phenyl]acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-[2-[(3-ethylsulfanylbenzoyl)amino]phenyl]acetate is unique due to the presence of the ethylsulfanyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be exploited in the design of new compounds with specific desired activities.
Properties
IUPAC Name |
methyl 2-[2-[(3-ethylsulfanylbenzoyl)amino]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-3-23-15-9-6-8-14(11-15)18(21)19-16-10-5-4-7-13(16)12-17(20)22-2/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFBTFIJBAYLPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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